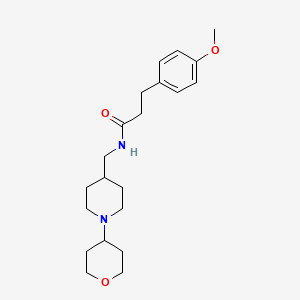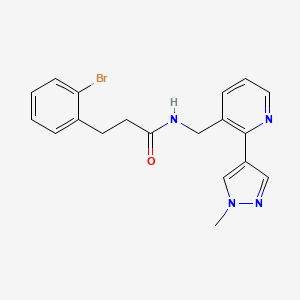
3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a bromophenyl group, a pyrazolyl-pyridine moiety, and a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Pyrazolyl-Pyridine Synthesis: Separately, 1-methyl-1H-pyrazole is synthesized and then coupled with 3-bromopyridine through a Suzuki coupling reaction.
Final Coupling: The bromophenyl intermediate is then coupled with the pyrazolyl-pyridine moiety using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient or recyclable catalysts.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological pathways and interactions.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.
Mécanisme D'action
The mechanism by which 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to and modulating the activity of specific receptors.
Pathway Modulation: Affecting various biochemical pathways by interacting with key molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide: Fluorine substitution instead of bromine.
Uniqueness
Bromine Substitution: The presence of bromine can influence the compound’s reactivity and interaction with biological targets differently compared to chlorine or fluorine.
Electronic Effects: Bromine’s electron-withdrawing properties can affect the compound’s overall electronic distribution, potentially altering its chemical and biological activity.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-24-13-16(12-23-24)19-15(6-4-10-21-19)11-22-18(25)9-8-14-5-2-3-7-17(14)20/h2-7,10,12-13H,8-9,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEALKCSGPHIWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
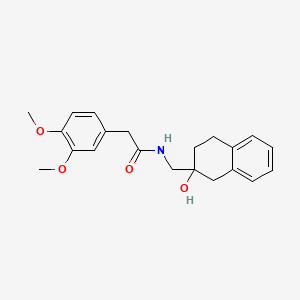
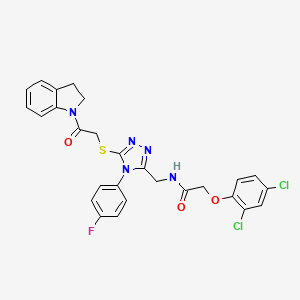

![8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)
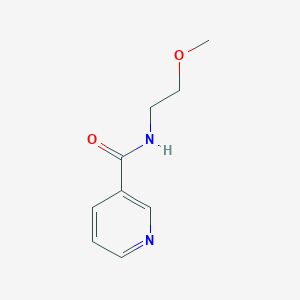
![2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2597863.png)
![3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2597864.png)
![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)
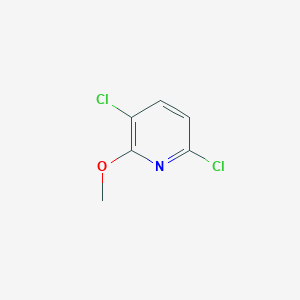
![2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
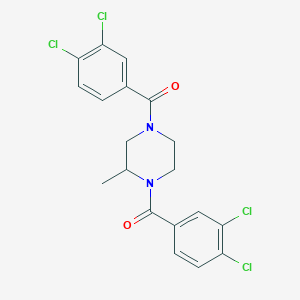
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)
